Methyl2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Description

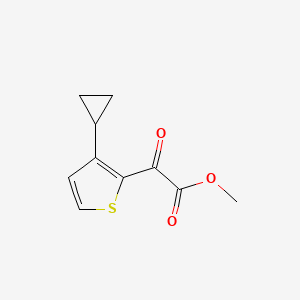

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is a heterocyclic α-ketoester featuring a cyclopropyl-substituted thiophene ring.

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)8(11)9-7(4-5-14-9)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

QUFYCKUKCUKHJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CS1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of 2-Substituted Thiophenes

One prevalent route involves starting from substituted thiophene precursors, such as 2-bromo or 2-alkoxy derivatives, which undergo cyclization to form the thiophene ring with the desired substituents.

- Step 1: Synthesis of 2-halogenated thiophene derivatives (e.g., 2-bromo-3-cyclopropylthiophene) via halogenation of suitable precursors.

- Step 2: Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce the cyclopropyl group at the 3-position.

- Step 3: Functionalization at the 2-position with a suitable acyl or ester precursor, such as methyl chlorooxoacetate, to form the oxoacetate linkage.

Cyclopropyl Group Introduction

The cyclopropyl group can be introduced through:

- Cyclopropanation reactions: Using diazomethane derivatives or Simmons–Smith reagents on alkenic intermediates.

- Metal-catalyzed carbene transfer: Catalysts such as copper or rhodium complexes facilitate the addition of carbene equivalents to thiophene derivatives, forming the cyclopropyl ring.

Esterification and Final Functionalization

The terminal steps involve esterification of the oxoacid intermediate to introduce the methyl ester group, often using methyl iodide or dimethyl sulfate under basic conditions.

Representative Reaction Scheme

Data Tables of Reaction Conditions and Yields

Critical Analysis and Optimization

- Reaction Conditions: Mild temperatures (0–25°C) for halogenation and esterification minimize side reactions.

- Catalyst Choice: Palladium or copper catalysts enhance coupling efficiency.

- Yield Optimization: Use of dry solvents and inert atmospheres improves overall yields.

- Industrial Considerations: Reactions are designed for scalability, with emphasis on cost-effective reagents and minimal purification steps.

Summary of Literature Findings

- The synthesis of heterocyclic compounds bearing cyclopropyl groups has been well-documented, with key advances in carbene transfer methods and cross-coupling reactions.

- Esterification of oxoacid intermediates with methyl halides is standard, providing high-yield routes to methyl esters.

- Patents and research articles emphasize the importance of reaction control, catalyst selection, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against various biological targets.

Industry

In the materials science industry, derivatives of this compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected Analogues

Biological Activity

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is a synthetic compound notable for its unique structural features, including a cyclopropyl-substituted thiophene moiety and a methyl ester functional group. This compound has garnered attention due to its potential biological activities, which are explored in various studies.

- Molecular Formula : C₁₁H₁₃O₃S

- Molecular Weight : 225.29 g/mol

- IUPAC Name : Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Biological Activity Overview

Research indicates that compounds similar to methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate exhibit various biological activities, including:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction is crucial for understanding its pharmacological potential.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial activity, making them candidates for further investigation in medicinal chemistry.

- Anticancer Activity : There is emerging evidence that compounds with similar structural features may exhibit anticancer properties, warranting further exploration of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate in cancer research.

The exact mechanism by which methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate exerts its biological effects remains an active area of research. It is hypothesized that the compound interacts with specific molecular targets or pathways, influencing cellular processes such as apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-thiophenecarboxylate | Thiophene ring with a carboxylic acid group | Simpler structure, less biological activity |

| Methyl 3-thiophenecarboxylate | Similar thiophene substitution | Different position of substituent affects reactivity |

| Ethyl 2-(3-cyclobutylthiophen-2-yl)-2-oxoacetate | Cyclobutyl group instead of cyclopropyl | Potentially different biological properties due to ring strain |

The structural variations among these compounds highlight how the cyclopropyl substitution may influence the reactivity and biological activity of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate compared to others.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate:

- Enzyme Interaction Studies : Research has shown that compounds with thiophene rings can act as inhibitors for various enzymes, including those involved in cancer metabolism. For instance, a study demonstrated that certain thiophene derivatives inhibited the growth of cancer cells by targeting specific metabolic pathways .

- Antimicrobial Testing : A case study evaluated the antimicrobial efficacy of thiophene derivatives against various bacterial strains. The findings suggested that modifications to the thiophene structure could enhance antibacterial activity .

- Pharmacological Applications : Another study explored the use of thiophene-based compounds in drug development, emphasizing their potential as leads for new therapeutic agents targeting metabolic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.